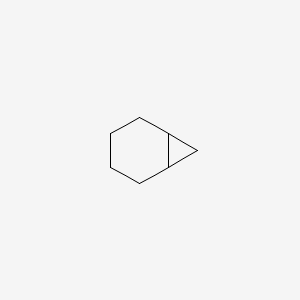

Norcarane

描述

Historical Context of Bridged Bicyclic Hydrocarbon Research

The study of bridged bicyclic hydrocarbon systems has a rich history in organic chemistry, driven by the intriguing structural complexities and associated reactivity profiles. Early investigations into polycyclic compounds, such as those leading to Bredt's rule formulated in 1924, highlighted the constraints imposed by bridgehead positions on the introduction of double bonds, underscoring the unique nature of bridged systems. nih.govmasterorganicchemistry.com The synthesis and characterization of various bridged bicyclic structures, including norbornane (B1196662) (bicyclo[2.2.1]heptane), have been pivotal in developing an understanding of strain energy and its impact on molecular properties and reaction pathways. masterorganicchemistry.comoregonstate.edu Pioneers in the field, such as K. Conrow, contributed to the systematic nomenclature of these complex systems, addressing the challenges posed by the increasing number of possible topologies with more rings. core.ac.uk The exploration of bridged bicyclic compounds has also been linked to the synthesis of natural products and the development of novel synthetic methodologies, including intramolecular cycloaddition reactions. masterorganicchemistry.comoregonstate.edursc.orgnih.gov

Current Research Paradigms and Challenges in Norcarane Chemistry

Current research in this compound chemistry continues to explore its unique reactivity and potential applications, particularly in the context of mechanistic studies and the synthesis of complex molecules. This compound has been extensively utilized as a mechanistic probe in studies of oxidation reactions catalyzed by various enzymes, including cytochrome P450 enzymes and diiron enzymes. nih.govfrontiersin.orgacs.org Its structure allows for the detection of radical or cationic intermediates through characteristic rearrangement products. nih.govfrontiersin.orgacs.org However, recent research has highlighted challenges in using this compound as a probe, as enzyme-catalyzed oxidations can yield a complex mixture of over twenty products, including those arising from desaturation reactions to form norcarenes, which can further complicate analysis. nih.govacs.org

Challenges in this compound chemistry also include the development of efficient and stereoselective synthetic methods for functionalized this compound scaffolds. While the Simmons-Smith reaction is a classic method for synthesizing this compound derivatives through the cyclopropanation of cyclohexenes, research continues to focus on developing catalytic asymmetric versions and exploring tandem reactions to improve efficiency and molecular complexity. wikipedia.orgrsc.orgresearchgate.net The synthesis of substituted norcaranes with specific stereochemistry remains an active area of research, crucial for their application as probes in biological systems or as building blocks for more complex structures. researchgate.netresearchgate.net

Furthermore, this compound derivatives are being explored in medicinal chemistry and materials science. solubilityofthings.comd-nb.info The incorporation of strained alicyclic systems like this compound into molecular structures can influence properties such as solubility, lipophilicity, and biological activity, making them interesting motifs for drug discovery and the development of high-energy-density materials. d-nb.inforsc.org Bridged bicyclic compounds, including those related to this compound, are being investigated as three-dimensional bioisosteres to replace traditional phenyl rings in drug design, offering potential advantages in terms of improved properties and novel patentable structures. rsc.org

The complexity of the product mixtures obtained from this compound reactions with enzymes and the ongoing need for precise synthetic control over substituted this compound scaffolds represent key challenges and active areas of investigation in contemporary organic chemistry. nih.govacs.orgresearchgate.net

Structure

3D Structure

属性

CAS 编号 |

286-08-8 |

|---|---|

分子式 |

C7H12 |

分子量 |

96.17 g/mol |

IUPAC 名称 |

bicyclo[4.1.0]heptane |

InChI |

InChI=1S/C7H12/c1-2-4-7-5-6(7)3-1/h6-7H,1-5H2 |

InChI 键 |

WPHGSKGZRAQSGP-KNVOCYPGSA-N |

SMILES |

C1CCC2CC2C1 |

手性 SMILES |

C1CC[C@H]2C[C@H]2C1 |

规范 SMILES |

C1CCC2CC2C1 |

同义词 |

norcarane |

产品来源 |

United States |

Advanced Synthetic Methodologies for Norcarane and Its Derivatives

Cyclopropanation Strategies for Norcarane Core Construction

Cyclopropanation reactions, which involve the addition of a carbene or carbenoid species to an alkene, are a cornerstone for constructing the cyclopropane (B1198618) ring of the this compound core.

Simmons-Smith Reaction and its Catalytic Variants

The Simmons-Smith reaction is a widely employed and stereospecific method for the synthesis of cyclopropanes from alkenes. wikipedia.orgumich.edumasterorganicchemistry.com This reaction typically involves the reaction of an alkene with diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn/Cu) to generate an organozinc carbenoid intermediate, iodomethylzinc iodide (ICH₂ZnI). wikipedia.orgumich.edu This carbenoid then transfers a methylene (B1212753) group to the alkene, resulting in the formation of a cyclopropane ring. wikipedia.orgumich.edu

The synthesis of this compound itself is a classic example of the Simmons-Smith reaction, where cyclohexene (B86901) is treated with diiodomethane and a zinc-copper couple in an ethereal solvent like diethyl ether. wikipedia.orgwikipedia.orgorgsyn.org This method is favored for its convenience and the high purity of the resulting this compound. orgsyn.org

Several modifications to the original Simmons-Smith reaction have been developed to improve its efficiency and expand its scope. The Furukawa modification, for instance, utilizes diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, leading to increased reactivity. wikipedia.orgresearchgate.net Other variations involve the use of alternative zinc sources and dihaloalkanes. wikipedia.orgorgsyn.org

The Simmons-Smith reaction is generally stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. wikipedia.orgumich.edumasterorganicchemistry.com Cyclopropanation typically occurs on the less sterically hindered face of the alkene. wikipedia.org However, the presence of directing groups, such as hydroxyl substituents, can influence the stereochemical outcome by coordinating with the zinc reagent. wikipedia.org

| Reactants | Reagent System | Product | Yield (%) | Stereoselectivity | Ref. |

| Cyclohexene | CH₂I₂, Zn/Cu Couple, Ether | This compound | 56-58 | Stereospecific | wikipedia.orgorgsyn.org |

| Cyclohexene | CH₂I₂, Et₂Zn | This compound | - | Stereospecific | wikipedia.orgresearchgate.net |

| 1,4-Cyclohexadiene | Simmons-Smith reaction | 3-Norcarene | - | - | wiley-vch.de |

| 1,3-Cyclohexadiene | Simmons-Smith reaction | 2-Norcarene | - | - | wiley-vch.de |

| 3-(N,N-dibenzylamino)cyclohexene | Zn(CH₂I)₂ or CF₃CO₂ZnCH₂I | syn-cyclopropane | - | Diastereoselective (single isomer) | researchgate.net |

| 3-(N-tert-butoxycarbonylamino)cyclohexene | CF₃CO₂ZnCH₂I | anti-cyclopropane | - | Diastereoselective (exclusively) | researchgate.net |

Carbene and Carbenoid Additions to Cycloheptenes

The addition of free carbenes or metal-catalyzed carbenoids to cycloheptenes is another route to construct the this compound scaffold. Carbenes are highly reactive, neutral species with a divalent carbon atom. egyankosh.ac.in They can be generated through various methods, including the decomposition of diazo compounds, thermal or photochemical decomposition of alkali metal salts of p-toluene sulfonyl hydrazones, or from cyclopropanated aromatic systems. egyankosh.ac.inrsc.org

The reaction of diazomethane (B1218177) with cyclohexene, catalyzed by light, has been reported to yield this compound. orgsyn.org Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) and dibromocarbene (:CBr₂), can also be added to cyclohexene to form the corresponding 7,7-dihalogenated this compound derivatives. egyankosh.ac.inrsc.orgrsc.orgacs.org Dichlorocarbene can be generated from chloroform (B151607) (CHCl₃) and a strong base like potassium hydroxide. masterorganicchemistry.com Dibromocarbene can be generated from sources like tribromomethylarenes. rsc.org

Metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a common method for generating carbenoids. Transition metals like copper and rhodium are effective catalysts for these reactions. rsc.orgucl.ac.uk The catalytic cycle involves the formation of a carbenoid intermediate between the metal catalyst and the diazoalkane, followed by transfer of the carbene unit to the alkene. tandfonline.com

Fischer carbenes, a class of transition metal carbene complexes, have also been explored for cyclopropanation. ucl.ac.uk For example, the reaction of CpFe(CO)₂CH₂OMe with acid in the presence of cyclohexene produced this compound, albeit in moderate yield. ucl.ac.uk

Stereoselective Cyclopropanation Approaches

Achieving stereocontrol in cyclopropanation reactions is crucial for synthesizing specific this compound derivatives. While the Simmons-Smith reaction is inherently stereospecific with respect to the alkene geometry, controlling the diastereoselectivity and enantioselectivity of the cyclopropane formation, particularly in substituted systems, requires more advanced approaches. researchgate.netuoguelph.ca

Diastereoselective cyclopropanation can be influenced by existing stereocenters in the cycloheptene (B1346976) substrate or by the presence of directing groups that can coordinate with the carbenoid reagent. For instance, the cyclopropanation of allylic amines and carbamates with modified Simmons-Smith reagents like CF₃CO₂ZnCH₂I (Shi's reagent) has shown high levels of diastereoselectivity, attributed to chelation between the nitrogen atom and the zinc. researchgate.net This directing effect can lead to the preferential formation of either syn or anti diastereoisomers depending on the substrate. researchgate.net

Enantioselective cyclopropanation, which leads to the formation of a specific enantiomer of a chiral this compound derivative, is a more challenging task. While catalytic asymmetric Simmons-Smith reactions have been developed for certain substrates like allylic alcohols, their application to a broader range of alkenes, including substituted cycloheptenes, remains an active area of research. researchgate.net

Cycloaddition Reactions in this compound Synthesis

Cycloaddition reactions offer an alternative strategy for constructing the bicyclo[4.1.0]heptane scaffold, building the entire ring system in a single step.

Diels-Alder Reaction Pathways to this compound Scaffolds

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings. While the direct Diels-Alder reaction typically forms cyclohexene rings, variations involving cyclopropene-containing reactants can lead to this compound scaffolds.

Diels-Alder cycloadditions of cyclopropenone ketals with various dienes have been explored. researchgate.net The strained olefin in the cyclopropenone ketal can participate in both normal (HOMOdiene-controlled) and inverse electron demand (LUMOdiene-controlled) Diels-Alder reactions. researchgate.net

Organocatalyzed asymmetric Diels-Alder reactions have also been developed to construct functionalized this compound scaffolds with high enantio- and diastereoselectivity. researchgate.netnih.gov These methodologies often involve the reaction of in situ generated chiral dienamines with α-halogenated or α-pseudo-halogenated enones in an inverse electron demand [4+2] cycloaddition. researchgate.netnih.gov This is followed by an intramolecular SN₂ reaction to form the trans-Diels-Alder cycloadduct featuring the this compound scaffold. researchgate.netnih.gov

Inverse electron demand Diels-Alder (IEDDA) reactions involve an electron-poor diene and an electron-rich dienophile. wikipedia.org This is in contrast to the normal Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. wikipedia.org

In the context of this compound synthesis, IEDDA reactions can be utilized when the cycloheptene or a precursor acts as the electron-rich component and reacts with an electron-poor diene system that can ultimately lead to the bicyclo[4.1.0]heptane structure.

Recent studies have demonstrated the use of IEDDA reactions involving racemic norcaradienes (valence isomers of cycloheptatrienes) as dienes and enone derivatives as dienophiles to synthesize complex tricyclo[3.2.2.0]nonenes, showcasing the potential of these reactions in constructing complex polycyclic systems containing the this compound motif. acs.orgrsc.org These reactions can proceed with high diastereo- and enantioselectivity, particularly when catalyzed by chiral metal complexes. rsc.org

| Reaction Type | Diene | Dienophile | Product Scaffold | Selectivity Achieved | Ref. |

| Diels-Alder with Cyclopropenone Ketal | Various Diene Types | Cyclopropenone Ketal | This compound | - | researchgate.net |

| Organocatalyzed Inverse Electron Demand [4+2] | Chiral Dienamine | α-(Pseudo)halogenated Enone | This compound | High Enantio- & Diastereoselectivity | researchgate.netnih.gov |

| Inverse Electron Demand [4+2] (Kinetic Resolution) | Racemic Norcaradiene | Enone Derivatives | Tricyclo[3.2.2.0]nonene (containing this compound) | High Diastereo- & Enantioselectivity | rsc.org |

[3+2] Cycloaddition Approaches

[3+2] cycloaddition reactions involve the coupling of a three-atom component with a two-atom component to form a five-membered ring. While typically used for the synthesis of five-membered rings, variations or cascade sequences involving [3+2] cycloadditions can be relevant to constructing the this compound system or related cyclopropane-containing structures. Research has explored [3+2] cycloaddition reactions in cascade sequences for the regioselective synthesis of 1,2,3-triazoles. rsc.org The all-carbon [3+2] cycloaddition is also a strategy employed in natural product synthesis to create highly-substituted five-membered carbocycles, sometimes featuring quaternary carbons. beilstein-journals.org While direct [3+2] cycloadditions to form the bicyclo[4.1.0]heptane core are less common than other methods like cyclopropanation of cyclohexenes, the principles of this cycloaddition strategy can be integrated into broader synthetic routes towards this compound derivatives.

Photochemical Transformations for this compound Construction

Photochemical reactions offer unique pathways to access strained ring systems like cyclopropanes within the this compound structure. These transformations can proceed through distinct intermediates and mechanisms, leading to diverse this compound derivatives. researchgate.net

Intramolecular Photochemical Cyclizations

Intramolecular photochemical cyclizations can be utilized to form cyclic structures, including the cyclopropane ring characteristic of this compound. While the provided information doesn't detail specific intramolecular photochemical cyclizations directly yielding this compound, photochemical reactions are known to be involved in the synthesis of cyclopropane-containing systems. For example, photoinduced ring-expansion of cyclobutanones has been used in the synthesis of nucleoside analogues containing a bicyclic (locked) purine (B94841) system. researchgate.net The de Mayo reaction, a photochemical cycloaddition, has also been employed to deliver tetracyclic intermediates in the synthesis of ent-kaurene (B36324) and ent-phyllocladene types, which feature cyclopropane moieties. rsc.org

Photoinduced Rearrangements Leading to this compound Derivatives

Photoinduced rearrangements can transform existing molecular scaffolds into this compound derivatives. Alkyltropolone Diels-Alder adducts bearing β,γ-unsaturated ketone chromophores undergo irradiation to yield fused polycyclic systems containing cyclopropane moieties. researchgate.net Photoinduced rearrangements can also occur after the this compound scaffold is formed, leading to intricate chiral ring structures. researchgate.netresearchgate.netacs.orgacs.orgresearchgate.netau.dk For instance, chiral this compound structures obtained through organocatalytic cascade reactions can undergo photoinduced ring-expansion rearrangement to convert the cyclopropane scaffold into a cyclopentene (B43876) moiety. acs.org A non-enzymatic photoinduced oxa-di-π-methane rearrangement has been suggested as a mechanism for forming a 5/6/3-fused ring system found in certain natural products. rsc.org

Organocatalytic and Asymmetric Synthesis of Chiral this compound Scaffolds

Organocatalysis and asymmetric synthesis provide powerful tools for the enantioselective construction of chiral this compound scaffolds, which are particularly valuable in the synthesis of biologically active molecules and natural products. researchgate.netresearchgate.netpwr.edu.pl

Enantioselective Organocatalysis for this compound Formation

Enantioselective organocatalysis enables the synthesis of chiral this compound structures with high enantiomeric excess (ee) and diastereomeric ratio (d.r.). A notable approach involves the combination of asymmetric organocatalysis with the (pseudo)-halogen effect. researchgate.netresearchgate.netacs.orgacs.orgresearchgate.netau.dknih.govcornell.edu This strategy allows for the formation of chiral this compound scaffolds in high yields and selectivities (up to 92% yield, >99% ee, and >95:5 d.r.). researchgate.netresearchgate.netacs.orgacs.orgresearchgate.netau.dk This is achieved by reacting (pseudo)-halogenated 3-vinyl chromones with in situ generated chiral dienamines in an inverse electron demand [4+2] cycloaddition followed by an intramolecular SN2 reaction. researchgate.netresearchgate.netacs.orgacs.orgresearchgate.netau.dk The (pseudo)-halogen effect is reported to increase reactivity and selectivity in these reactions. researchgate.netresearchgate.netcornell.edu This methodology provides a direct route to functionalized trans-Diels-Alder products featuring the this compound scaffold with multiple contiguous stereocenters. researchgate.netresearchgate.netcornell.edu

Table 1: Examples of Organocatalytic Synthesis of Chiral this compound Scaffolds

| Reactants | Catalyst Type | Key Effect | Yield | Enantioselectivity (ee) | Diastereoselectivity (d.r.) |

| (Pseudo)-halogenated 3-vinyl chromones + Dienamines | Asymmetric Organocatalysis | (Pseudo)-Halogen | Up to 92% | >99% | >95:5 |

Detailed research findings indicate that optimizing reaction conditions, such as temperature and solvent, can significantly impact the yield and selectivity of the this compound adducts. For example, in one study, optimizing the reaction conditions led to a this compound adduct in 74% isolated yield with a high d.r. (95:0:0:5) and excellent enantioselectivity (98% ee). acs.org

Chiral Dienamine Catalysis

Chiral dienamine catalysis has emerged as a powerful strategy for the asymmetric synthesis of cyclic systems, including chiral this compound scaffolds. This approach leverages the ability of chiral secondary amines to react with carbonyl compounds to form dienamines, which can then participate in various stereoselective reactions.

One notable application involves the reaction of (pseudo)-halogenated 3-vinyl chromones with in situ generated chiral dienamines. This process proceeds through an inverse electron demand [4+2] cycloaddition, followed by an intramolecular SN2 reaction, yielding chiral this compound scaffolds with high efficiency and stereocontrol. researchgate.netresearchgate.netresearchgate.net Reported outcomes demonstrate high yields (up to 92%), excellent enantiomeric excess (>99% ee), and high diastereomeric ratios (>95:5 d.r.). researchgate.netresearchgate.netresearchgate.net The success of this method is often attributed to the "halogen effect" or "pseudo-halogen effect," which enhances the reactivity and endo-selectivity of the cycloaddition step. researchgate.netresearchgate.net

The catalytic formation of dienamines and trienamines from carbonyl species allows for cycloadditions with high levels of stereocontrol. researchgate.net The residual enamine or carbonyl functionality in the cycloadduct can further participate in intramolecular reactions, leading to complex cyclic systems through one-pot cascade processes. researchgate.net

Cascade Reactions in Stereocontrolled this compound Synthesis

Cascade reactions, sequences of chemical transformations where the product of one step becomes the substrate for the next, offer an elegant and efficient means to construct complex molecular architectures from simpler precursors. nih.gov The synthesis of stereocontrolled this compound scaffolds has benefited significantly from the development of such domino processes.

Asymmetric organocatalysis, particularly involving dienamines and trienamines, has been successfully integrated into cascade sequences to access this compound structures with high stereoselectivity. researchgate.netresearchgate.netresearchgate.net A key example is the cascade reaction between halogenated or pseudo-halogenated chromones and trienamines. researchgate.net This sequence is initiated by a [4+2] cycloaddition, forming a fleeting cis-Diels-Alder intermediate. researchgate.net An subsequent SN2-like reaction at a tertiary center then transforms this intermediate into the trans-Diels-Alder product, featuring the this compound scaffold. researchgate.net The stereochemistry of the product is dictated by the endo-transition state of the initial cycloaddition, which is enhanced by the (pseudo)-halogen effect. researchgate.net

Transition metal catalysis can also be employed in cascade reactions leading to this compound derivatives. For instance, a palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes has been reported, which accomplishes a sequence of hydration, cyclization, and cyclopropanation to synthesize bicyclo[4.1.0]heptan-5-ones. researchgate.net This represents a transition-metal-catalyzed oxidative cyclization of 1,6-enynes through a 6-exo-trig fashion. researchgate.net

Transition Metal-Catalyzed Routes to this compound Derivatives

Transition metal catalysis plays a crucial role in modern organic synthesis, enabling the formation of complex ring systems, including this compound derivatives, through various mechanisms. Activation of unsaturated carbon-carbon bonds by transition metal catalysts is a particularly active area of research. researchgate.net

Palladium-Catalyzed Oxidative Cyclizations

Palladium catalysis is widely utilized in oxidative cyclization reactions. While not exclusively focused on this compound, palladium-catalyzed oxidative cyclizations of 1,6-enynes have been developed to synthesize bicyclo[4.1.0]heptan-5-ones, which are functionalized this compound derivatives. researchgate.net This method involves an oxidative 6-exo-trig cyclization cascade. researchgate.net

More broadly, palladium-catalyzed oxidative Wacker cyclizations have been explored for the synthesis of various heterocycles, demonstrating the utility of palladium in promoting cyclization reactions under oxidative conditions. organic-chemistry.org These methods often involve Pd(II) catalysts and can be optimized for efficiency and, in some cases, enantioselectivity using chiral ligands. organic-chemistry.org

Copper-Catalyzed Transformations

Copper catalysis offers versatile pathways to cyclopropane-containing structures, including this compound derivatives. Copper-catalyzed cyclopropanation reactions are effective for converting alkenes into cyclopropanes using diazo-derived carbenoids. rsc.org Highly effective and stereoselective syntheses of functionalized cyclopropanes have been achieved using copper catalysts, alongside rhodium and ruthenium. rsc.org

Copper-catalyzed transformations of unsaturated molecules, such as borylation and carboborylation, provide methods for functionalizing organic molecules and can potentially be applied to the synthesis or modification of this compound derivatives. mdpi.com While direct examples of copper-catalyzed this compound core formation via these specific methods in the provided text are limited, copper's ability to mediate transformations of C=C and C≡C bonds is relevant to building cyclic systems. mdpi.com Copper(I)-catalyzed inter- and intramolecular [2+2]-photocycloaddition has also been mentioned in the context of synthesizing cyclic compounds, including this compound.

Reactions Involving Metal Carbenoids from Cyclopropenes

Metal carbenoids generated from cyclopropenes are highly reactive intermediates that can be utilized in the synthesis of cyclopropane-containing compounds, including this compound derivatives. Transition metal-catalyzed ring-opening reactions of cyclopropenes often involve metal complexes of vinyl carbenes as key intermediates. researchgate.net The reactivity of these carbenoids in cyclopropanation and C-H insertion reactions is a significant area of study. researchgate.net

For example, the reaction of tungsten carbene complexes with alkynes can lead to bicyclo[4.1.0]heptane derivatives (norcaranes) through the cyclopropanation of a double bond by a newly formed carbene complex after alkyne insertion. researchgate.net Intramolecular cyclopropanation and C-H insertion reactions mediated by metal carbenoids derived from cyclopropenes are also known synthetic strategies. researchgate.net

Advanced Functionalization and Derivatization of the this compound Core

Once the this compound core is constructed, further functionalization and derivatization are often necessary to synthesize target molecules with desired properties. Strategies for modifying the this compound scaffold include the introduction of various functional groups and the elaboration of existing substituents.

The synthesis of functionalized norcaranes can be achieved through various routes, including the acid-catalyzed rearrangement of 1-oxaspirohexane derivatives. researchgate.net This method provides access to functionalized this compound structures in moderate to good yields. researchgate.net

The Simmons-Smith reaction, a classic method for cyclopropanation involving organozinc carbenoids, yields this compound from cyclohexene. wikipedia.org While primarily a synthesis method, the resulting this compound can serve as a platform for subsequent functionalization. Modifications like the Shi modification expand the scope of the Simmons-Smith reaction to include unfunctionalized and electron-deficient alkenes. wikipedia.org

Derivatization of cycloadducts, including those with the this compound scaffold, is a common practice in synthetic schemes. researchgate.net The specific functional groups present on the this compound core or introduced during synthesis dictate the possible derivatization reactions. For instance, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, a this compound derivative, highlights the potential of these structures as building blocks, particularly in medicinal chemistry. researchgate.net

Regioselective and Stereoselective Functionalization

Achieving regioselectivity and stereoselectivity in the functionalization of this compound derivatives is a significant challenge and a key area of research. The presence of multiple C-H bonds in the bicyclic system presents the possibility of functionalization at various sites. Regioselective functionalization aims to selectively modify a specific C-H bond over others. Stereoselective functionalization focuses on controlling the spatial arrangement of new substituents, leading to the formation of specific stereoisomers.

Research has explored the use of different catalytic systems to achieve selective C-H bond functionalization of this compound derivatives. For instance, studies involving manganese porphyrin catalysts have demonstrated regioselective chlorination of this compound, although the product distribution can indicate the involvement of radical intermediates . The addition of substituents to the this compound scaffold can influence enzyme binding affinity and improve the regioselectivity of oxidation reactions catalyzed by enzymes like monooxygenases rsc.orgrsc.org.

The unique electronic properties of the cyclopropane ring can also influence the regiochemical outcome of reactions. Cyclopropyl (B3062369) and vinyl groups can interact with neighboring π-electron systems and p-electron centers, affecting the reactivity of nearby C-H bonds researchgate.net.

Stereoselective synthesis of this compound derivatives is crucial for applications where specific spatial arrangements of atoms are required, such as in the synthesis of biologically active compounds or advanced probes. Diastereoselective syntheses have been developed to prepare substituted norcaranes with controlled relative stereochemistry researchgate.netrsc.org. For example, three-step diastereoselective syntheses have been reported for the preparation of norcaranes monosubstituted α to the cyclopropane ring rsc.org.

Synthesis of Substituted Norcaranes as Advanced Probes

Substituted norcaranes serve as valuable mechanistic probes in the study of enzyme mechanisms, particularly for enzymes involved in C-H bond functionalization, such as cytochrome P450s and methane (B114726) monooxygenases researchgate.netrsc.orgrsc.org. The this compound system is particularly effective at distinguishing between reaction pathways involving cationic or radical intermediates because each type of intermediate can undergo different rearrangement pathways, leading to distinct ring-opened products alongside the oxidized product rsc.org.

By analyzing the product profile from the enzymatic oxidation of this compound or its substituted derivatives, researchers can gain insights into the nature of the reactive intermediates involved researchgate.netrsc.org. For instance, the formation of a cyclohexenyl methyl alcohol product suggests a radical intermediate, while the formation of a cycloheptenol product is consistent with a cationic intermediate rsc.org.

The design of substituted norcaranes as probes involves strategically placing substituents on the bicyclic ring to influence enzyme binding affinity, improve regioselectivity of oxidation, and potentially bias the reaction towards specific intermediate pathways rsc.orgrsc.org. The synthesis of a series of ten norcaranes monosubstituted α to the cyclopropane has been reported, with some of these compounds being evaluated for their potential as probe substrates in enzyme binding experiments rsc.org.

Construction of Intricate Chiral Ring Structures Featuring this compound Units

The this compound scaffold is a valuable building block for the construction of intricate chiral ring structures found in natural products and designed molecules with potential biological activities. Strategies for incorporating the this compound unit into chiral frameworks often involve asymmetric synthetic methodologies.

One approach involves the use of asymmetric organocatalysis in cascade reactions. The combination of asymmetric organocatalysis with the halogen or pseudo-halogen effect has enabled the formation of chiral this compound scaffolds with high yields and selectivities (enantiomeric excess and diastereomeric ratio) researchgate.netresearchgate.net. This can be achieved through sequences involving cycloaddition reactions followed by intramolecular cyclizations researchgate.net. For example, reacting halogenated or pseudo-halogenated vinyl chromones with in situ generated chiral dienamines in an inverse electron demand [4+2] cycloaddition, followed by an intramolecular SN2 reaction, can yield chiral this compound scaffolds researchgate.netresearchgate.net. These scaffolds can then be further transformed through photoinduced rearrangements or lactonization to create complex chiral ring systems researchgate.net.

Diels-Alder reactions have also been employed in the synthesis of this compound scaffolds, and the regiochemical and stereochemical outcome of these cycloadditions can be controlled by the structure of the diene and dienophile and the reaction conditions researchgate.net. Subsequent photochemical transformations can then be used to construct the bicyclic this compound system with defined relative stereochemistries researchgate.net.

The development of enantioselective methodologies allows for the construction of this compound-containing structures with high enantiomeric purity, which is essential for the synthesis of single-isomer chiral compounds researchgate.netresearchgate.net. These methods often involve the use of chiral catalysts to control the stereochemical outcome of key bond-forming steps.

The this compound scaffold has been explored as a pseudosugar pattern in the design and asymmetric synthesis of carbocyclic nucleoside analogues, highlighting its utility in constructing chiral frameworks relevant to medicinal chemistry researchgate.net.

Mechanistic Investigations of Norcarane Transformations

Reactivity Profiles Stemming from Ring Strain

The inherent ring strain in norcarane, primarily due to the presence of the three-membered cyclopropane (B1198618) ring fused within the bicyclic system, significantly impacts its reactivity. lookchem.comlibretexts.org Ring strain arises from deviations in bond angles from ideal tetrahedral geometry and torsional strain from eclipsed hydrogens, leading to higher energy and increased reactivity compared to less strained cycloalkanes. libretexts.org

Influence of Cyclopropane Ring Reactivity

The cyclopropane ring in this compound is a key determinant of its reactivity. Cyclopropane rings are known to undergo ring-opening reactions to relieve strain. thieme-connect.deuoguelph.ca The bonds in cyclopropane are often described as "banana bonds" due to the curved path of maximum electron density outside the C-C triangle, contributing to their unique reactivity. nih.gov The ring-fusion bond in strained trans-fused cyclopropane derivatives like this compound can exhibit a "twist-bent" topology, which has been shown to be significantly more reactive than typical ring-fusion bonds. nih.gov

Conformational Constraints and Their Impact on Reactivity

The bicyclic structure of this compound imposes conformational constraints on the molecule. These constraints, in conjunction with the strained cyclopropane ring, influence the accessibility of different C-H bonds to reactive species and the stability of potential intermediates. The conformational flexibility of radical intermediates, such as the 3-norcaranyl radical, can facilitate specific reaction pathways like desaturation. nih.gov

Hydrogen Atom Abstraction and C-H Activation Mechanisms

Many reactions involving this compound are initiated by hydrogen atom abstraction or C-H activation. nih.govmt.com This process is a crucial step in its transformation by various chemical reagents and enzymes. nih.govnih.gov

Enzyme-Catalyzed Oxidations of this compound Systems

This compound is a widely used substrate for investigating the mechanisms of enzyme-catalyzed oxidation reactions, particularly those involving iron-containing enzymes like cytochrome P450 and non-heme diiron hydroxylases. ufl.edunih.govresearchgate.netnih.govfrontiersin.org These enzymes often initiate catalysis by abstracting a hydrogen atom from the substrate. nih.govresearchgate.net Studies using this compound as a probe have revealed complex product mixtures, including oxygenated products and desaturation products (norcarenes), which can further undergo oxidation. ufl.eduresearchgate.netnih.gov The formation of these diverse products provides insights into the various parallel and competitive reaction pathways involved. nih.govacs.org

Cytochrome P450-Mediated Hydroxylation Mechanisms

Cytochrome P450 enzymes are a large superfamily of heme enzymes that catalyze the oxidative transformation of a wide range of organic substrates, including the hydroxylation of hydrocarbons. nih.govportlandpress.com this compound has been employed as a radical clock substrate to probe the mechanisms of C-H hydroxylation by cytochrome P450 enzymes. capes.gov.brnih.govresearchgate.net Studies using this compound with various P450 enzymes have detected products indicative of a radical intermediate, supporting a radical rebound mechanism. capes.gov.brnih.gov The estimated lifetimes of these radical intermediates have been reported to be very short, on the order of picoseconds. capes.gov.brnih.gov While a radical rebound mechanism is supported, the apparent ultrafast nature of the rebound in some cases has led to proposals involving dynamically coupled processes where C-H abstraction and C-O bond formation are merged. uq.edu.au

Non-heme Diiron Hydroxylase (AlkB) Mechanisms

Non-heme diiron hydroxylases, such as AlkB, are also known to catalyze the oxidation of hydrocarbons. nih.govfrontiersin.org this compound has been used as a diagnostic probe substrate to investigate the reaction mechanisms of these enzymes. nih.govnih.govnih.gov Studies with purified AlkB have shown that this compound is an excellent substrate, undergoing both hydroxylation and desaturation. nih.govacs.org Initial C-H hydrogen abstraction from either the C2 or C3 position of this compound by the reactive iron-oxo intermediate of AlkB initiates the reaction. nih.govacs.org The resulting radical intermediates can then undergo different fates: the 3-norcaranyl radical can either undergo oxygen rebound to form the alcohol or a second hydrogen abstraction leading to desaturation products (2- and 3-norcarene). nih.govacs.org The C2 cyclopropylcarbinyl radical is longer-lived and can undergo rearrangement. nih.gov Kinetic isotope effects have provided further evidence for the C-H abstraction step being involved in both hydroxylation and desaturation pathways originating from C3. researchgate.netnih.govacs.org

Soluble Methane (B114726) Monooxygenase (sMMO) Pathways

Soluble methane monooxygenase (sMMO) from Methylosinus trichosporium OB3b catalyzes the oxidation of this compound, yielding a variety of products including 2- and 3-norcaranols, 3-hydroxymethylcyclohexene, and 3-cycloheptenol nih.govacs.org. The formation of 3-hydroxymethylcyclohexene is characteristic of a radical intermediate, while 3-cycloheptenol is indicative of a cationic intermediate nih.govacs.org. Studies utilizing single-turnover transient kinetics have identified compound Q, a high-valent bis-μ-oxo Fe(IV)₂ cluster-containing species, as the intermediate primarily responsible for the oxidation chemistry of this compound catalyzed by sMMO nih.govacs.org. The observation of both radical- and cationic-derived products suggests a stepwise mechanism initiated by hydrogen atom abstraction, followed by oxygen rebound, intramolecular rearrangement and subsequent oxygen rebound, or loss of a second electron to form a cationic intermediate nih.govacs.org.

Biomimetic Catalysis and High-Valent Metal-Oxo Species

Biomimetic catalytic oxidation systems, particularly those employing metalloporphyrins and high-valent metal-oxo species, have been used to investigate this compound transformations, mimicking the reactivity of metalloenzymes like cytochrome P450 and sMMO researchgate.netresearchgate.netacs.orgnih.govuni-bielefeld.deprinceton.edu. High-valent metal-oxo species, such as those containing iron or manganese, are proposed as key intermediates in these reactions researchgate.netacs.orgnih.govrsc.org.

Studies using oxo-manganese(V) porphyrin complexes have shown that this compound undergoes competitive hydroxylation, desaturation, and radical rearrangement reactions researchgate.net. Density functional theory calculations suggest that the hydroxylation and desaturation reactions are initiated by a rate-determining hydrogen abstraction step, while the rate-determining step for the radical rearrangement is the rebound step researchgate.net. Electron transfer from the C-H bond of this compound to the metal atom occurs during the C-H activation step researchgate.net. The positive charge of the cationic complex can stabilize the acceptor orbital, reducing the energy gap and lowering the reaction barrier researchgate.net.

Elucidation of Reaction Intermediates

This compound is widely used as a mechanistic probe to detect the presence of radical and cationic intermediates in enzymatic and biomimetic oxidation reactions researchgate.netrsc.orgcapes.gov.brresearchgate.netrsc.orgacs.org. The distinct rearrangement pathways available to this compound upon formation of radical or cationic species at the C2 position (the cyclopropylcarbinyl position) allow for the differentiation of these intermediates researchgate.netcapes.gov.bracs.org.

Radical Intermediates and Radical Clock Probes

The formation of radical intermediates in this compound transformations is often evidenced by the detection of characteristic rearrangement products, such as 3-hydroxymethylcyclohexene nih.govacs.orgacs.orgnih.govufl.edu. This compound functions as a radical clock probe because the 2-norcaranyl radical, formed by hydrogen atom abstraction at C2, undergoes a known rate of ring opening to form the cyclohexenylmethyl radical (a homoallylic radical) researchgate.netcapes.gov.brresearchgate.netacs.orgnih.govfrontiersin.orgresearchgate.netrsc.org.

Cyclopropylcarbinyl Radical Rearrangements

The 2-norcaranyl radical is a cyclopropylcarbinyl radical, which is known to undergo rapid rearrangement via ring opening of the cyclopropane ring researchgate.netcapes.gov.brresearchgate.netacs.orgnih.govfrontiersin.orgresearchgate.netrsc.org. This rearrangement yields the thermodynamically more stable cyclohexenylmethyl radical researchgate.netresearchgate.net. The rate constant for this ring-opening rearrangement of the 2-norcaranyl radical has been estimated to be approximately 2 × 10⁸ s⁻¹ capes.gov.brnih.govfrontiersin.orgresearchgate.net. The detection and quantification of products resulting from this rearrangement (e.g., 3-hydroxymethylcyclohexene) relative to unrearranged products (e.g., 2-norcaranol) can provide insights into the lifetime of the radical intermediate within the enzyme active site or catalytic system capes.gov.brufl.edunih.govfrontiersin.org.

Estimation of Radical Lifetimes

By using this compound as a radical clock, the lifetime of the radical intermediate can be estimated based on the ratio of rearranged to unrearranged products and the known rate of the cyclopropylcarbinyl radical rearrangement capes.gov.brresearchgate.netufl.edunih.govfrontiersin.orguq.edu.au. For example, studies with the non-heme diiron hydroxylase AlkB estimated a relatively long-lived substrate radical intermediate (13.5 ns to 15 ns) for the C2 hydroxylation of this compound nih.gov. This was determined from the ratio of the radical rearranged alcohol (3-hydroxymethylcyclohexene) and the unrearranged alcohol (endo-2-norcaranol) nih.gov. In contrast, studies with cytochrome P450 enzymes have indicated much shorter radical lifetimes, typically in the picosecond regime (e.g., 16 to 52 ps) researchgate.netcapes.gov.br. The different radical lifetimes observed for different enzymes highlight the utility of this compound as a probe for distinguishing between catalytic mechanisms researchgate.netfrontiersin.org.

However, it is important to note that the presence of desaturation products and other secondary oxidation products from norcarenes can complicate the analysis and potentially lead to overestimations of radical-derived products and, consequently, radical lifetimes in some studies researchgate.netufl.edu. More recent studies have suggested that the yields of radical-derived product might be smaller than previously reported, leading to potentially shorter estimated radical lifetimes researchgate.netufl.edu.

Here is a table summarizing some reported radical lifetimes estimated using this compound:

| Enzyme/System | Estimated Radical Lifetime | Source |

| AlkB | 13.5 - 15 ns | nih.gov |

| AlkB | 1 - 7 ns | researchgate.netfrontiersin.org |

| Cytochrome P450 (various) | < 100 ps | researchgate.net |

| Cytochrome P450 (P450cam, P450BM3, CYP2B1, CYP2E1) | 16 - 52 ps | capes.gov.br |

| Rieske Dioxygenases (monooxygenation) | 11 - 18 ns | capes.gov.br |

| sMMO | ≥ 20 ps (lower limit) | nih.govacs.org |

Cationic Intermediates in this compound Transformations

Cationic intermediates can also be formed during the oxidation of this compound, leading to different rearrangement products compared to those derived from radicals researchgate.netnih.govacs.orgcapes.gov.brresearchgate.netresearchgate.netnih.govuq.edu.aunih.gov. The 2-norcaranyl cation is expected to rearrange to the thermodynamically more stable cyclohepten-4-yl cation, ultimately leading to products like 3-cycloheptenol researchgate.netnih.govacs.orgnih.gov. The detection of such products provides evidence for the involvement of cationic pathways nih.govacs.orgcapes.gov.bracs.orgnih.gov.

While both radical and cationic pathways have been implicated in this compound oxidation by enzymes like sMMO and cytochrome P450, the relative contributions of these pathways can vary depending on the specific enzyme or catalytic system nih.govacs.orgcapes.gov.brnih.gov. Some studies suggest that cationic pathways might be minor in both P450 and sMMO catalyzed reactions acs.org. However, the potential for interconversion between radical and cationic species or alternative reaction pathways complicates the definitive assignment of intermediates based solely on product analysis in some cases nih.gov.

Rearrangement and Ring-Opening Pathways

The inherent strain within the this compound structure makes it susceptible to ring-opening and rearrangement pathways under specific conditions.

Photoinduced Rearrangements of this compound Derivatives

Photoinduced rearrangements of organic molecules can lead to the formation of complex ring structures. Studies have shown that this compound scaffolds can undergo photoinduced rearrangements. For instance, certain (pseudo)-halogenated 3-vinyl chromones, after undergoing a cascade reaction to form chiral this compound scaffolds, can subsequently undergo photoinduced rearrangements to yield intricate chiral ring structures. researchgate.net, researchgate.net, acs.org This highlights the potential of photoirradiation as a tool to induce structural changes in this compound systems.

Acid-Catalyzed Ring-Opening Reactions

Acid catalysis can trigger the ring-opening of strained cyclic systems like cyclopropanes. In the context of this compound, acid-catalyzed rearrangement of certain derivatives, such as 1-oxaspirohexane derivatives, has been shown to yield functionalized norcaranes. researchgate.net While the search results primarily discuss acid-catalyzed ring-opening of epoxides and other cyclopropanated heterobicyclic alkenes uoguelph.ca, researchgate.net, masterorganicchemistry.com, the principle of acid-catalyzed cleavage of strained rings is relevant to this compound. Acidic conditions can protonate an oxygen atom (in the case of epoxides or related structures), making a carbon more electrophilic and susceptible to nucleophilic attack, leading to ring opening. masterorganicchemistry.com, libretexts.org

Nucleophilic Ring-Opening of Strained this compound Analogues

Nucleophilic attack can also induce ring-opening in strained cyclic systems. While the search results specifically mention the nucleophilic ring-opening of aziridines and epoxides clockss.org, libretexts.org, the concept can be extended to strained this compound analogues. The ring strain in the cyclopropane portion of this compound can activate it towards nucleophilic attack, leading to cleavage of a carbon-carbon bond and subsequent ring opening. Studies on organocatalytic reactions have shown that cyclopropanes can undergo stereoselective ring-opening under certain conditions, such as in the presence of a base like NaOAc. organic-chemistry.org

Desaturation Reactions in Enzymatic Oxidation

This compound has been utilized as a mechanistic probe in studies of oxidations catalyzed by iron-containing enzymes, including cytochrome P450 enzymes and diiron enzymes. nih.gov, researchgate.net, researchgate.net These enzymatic reactions can lead to various products, including oxygenated compounds and products from desaturation reactions. nih.gov, researchgate.net Notably, this compound can undergo enzymatic desaturation to yield 2-norcarene and 3-norcarene. nih.gov, researchgate.net, researchgate.net These norcarenes can be further oxidized by the enzymes, leading to a complex mixture of over twenty primary and secondary oxidation products. nih.gov, researchgate.net

The yields of norcarenes from enzyme-catalyzed oxidations of this compound have been quantified for various enzymes. The following table summarizes representative data:

| Enzyme | 2-Norcarene Yield (nmol) | 3-Norcarene Yield (nmol) | Percentage of Oxidation Products that are Norcarenes |

| CYP2B1 | Data not explicitly provided, but formed | Data not explicitly provided, but formed | Up to half in some cases nih.gov |

| CYPΔ2B4 | Data not explicitly provided, but formed | Data not explicitly provided, but formed | Up to half in some cases nih.gov |

| CYPΔ2E1 | Data not explicitly provided, but formed | Data not explicitly provided, but formed | Up to half in some cases nih.gov |

| CYPΔ2E1 T303A | Data not explicitly provided, but formed | Data not explicitly provided, but formed | Up to half in some cases nih.gov |

| Soluble methane monooxygenase (sMMO) | Data not explicitly provided, but formed | Data not explicitly provided, but formed | Up to half in some cases nih.gov |

| Toluene monooxygenase (ToMO) | Data not explicitly provided, but formed | Data not explicitly provided, but formed | Up to half in some cases nih.gov |

| Phenol hydroxylase (PH) | Data not explicitly provided, but formed | Data not explicitly provided, but formed | Up to half in some cases nih.gov |

These desaturation reactions complicate the use of this compound as a mechanistic probe, as the oxidation products of norcarenes can co-elute with putative radical- and cation-derived products from this compound oxidation, potentially leading to overestimation of the yields of these rearranged products in earlier studies. nih.gov, researchgate.net, mit.edu

Kinetic and Stereochemical Aspects of this compound Reactivity

Understanding the kinetics and stereochemistry of reactions involving this compound provides insights into the reaction mechanisms.

Kinetic Isotope Effects in C-H Activation

Kinetic isotope effects (KIEs) are valuable tools for elucidating reaction mechanisms, particularly in determining whether a C-H bond cleavage occurs in the rate-determining step. wikipedia.org, pkusz.edu.cn While the search results discuss KIEs in the context of C-H activation by transition metal complexes and enzymes in general rsc.org, researchgate.net, pkusz.edu.cn, and mention this compound's use as a probe for radicals in enzymatic hydroxylation reactions thegoodscentscompany.com, researchgate.net, researchgate.net, specific detailed data on KIEs for C-H activation of this compound itself were not prominently featured in the provided snippets. However, the principle applies: measuring the reaction rate when hydrogen is replaced by deuterium (B1214612) in a C-H bond of this compound can provide information about the transition state and the involvement of that specific C-H bond in the rate-limiting step of a reaction, such as enzymatic oxidation. Deuterium labeling studies have confirmed that desaturation products in AlkB-catalyzed hydroxylation of this compound originate from C3 hydrogen abstraction.

Diastereoselective and Enantioselective Pathways

Mechanistic investigations into the transformations of this compound and the synthesis of this compound scaffolds often focus on controlling the stereochemical outcome, leading to diastereoselective and enantioselective pathways. Achieving high levels of stereocontrol is crucial for synthesizing complex molecules, including natural products and biologically active compounds, that feature the bicyclo[4.1.0]heptane core.

One significant approach to constructing chiral this compound scaffolds with high selectivity involves asymmetric organocatalysis. The combination of asymmetric organocatalysis with the (pseudo)-halogen effect has been shown to enable the formation of chiral this compound scaffolds in high yields and selectivities researchgate.netacs.orgacs.orgresearchgate.netresearchgate.net. This methodology often utilizes inverse electron demand [4+2] cycloaddition reactions between (pseudo)-halogenated 3-vinyl chromones and in situ generated chiral dienamines, followed by an intramolecular SN2 reaction researchgate.netacs.orgacs.orgresearchgate.netresearchgate.net. The endo-transition state, enhanced by the (pseudo)-halogen effect, dictates the stereochemistry, allowing for a subsequent SN2-like reaction at a tertiary center to yield the trans-Diels-Alder scaffold researchgate.netresearchgate.netsci-hub.se.

Research has demonstrated that this approach can deliver this compound products with excellent enantiomeric excess (ee) and diastereomeric ratio (d.r.). For instance, studies have reported yields up to 92%, with >99% ee and >95:5 d.r. for the formation of chiral this compound scaffolds researchgate.netacs.orgacs.orgresearchgate.netresearchgate.net. The pseudo-halogen effect, particularly using a triflate moiety, has been found to enhance both yield and selectivity compared to corresponding halogens researchgate.netsci-hub.seresearchgate.net.

Another method for achieving stereoselective synthesis of substituted norcaranes involves diastereoselective cyclopropanation reactions. While general carbene addition reactions to cyclohexenes can form this compound derivatives, achieving high selectivity in the orientation of substituents, particularly syn-substitution, can be challenging tandfonline.comtandfonline.com. However, specific methodologies have been developed to address this. For example, diastereoselective syntheses have been reported for preparing substituted norcaranes intended for use as probes in enzyme mechanism studies researchgate.net. These syntheses often involve multi-step sequences designed to control the stereochemistry at specific positions on the bicycloheptane (B81988) ring researchgate.net.

The Simmons-Smith reaction, a well-known method for cyclopropanation of alkenes, is stereospecific, meaning the stereochemistry of the double bond is conserved in the cyclopropane product wikipedia.orgmasterorganicchemistry.com. Groups that are cis on the alkene remain cis on the cyclopropane ring masterorganicchemistry.com. While the traditional Simmons-Smith reaction using diiodomethane (B129776) and a zinc-copper couple yields this compound from cyclohexene (B86901), asymmetric variants have been developed to induce enantioselectivity wikipedia.org. These asymmetric versions often involve chiral auxiliaries or catalysts to direct the cyclopropanation to one face of the alkene preferentially wikipedia.orgucl.ac.uk.

Detailed mechanistic studies, often supported by computational calculations, have been conducted to understand the origin of diastereo- and enantioselectivity in these transformations researchgate.netresearchgate.netsci-hub.se. These studies help elucidate the transition states and intermediates involved, guiding the design of more selective catalytic systems and reaction conditions researchgate.netresearchgate.netsci-hub.se.

Here is a representative example of selectivity data observed in organocatalytic this compound synthesis:

| Reactants | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Citation |

| (Pseudo)-halogenated 3-vinyl chromone (B188151) + Chiral dienamine | Asymmetric Organocatalyst | Up to 92 | >95:5 | >99% | researchgate.netacs.orgacs.orgresearchgate.netresearchgate.net |

| Halogenated maleimide (B117702) + Catalytic trienamine | Aminocatalyst + Ag(I) benzoate | Moderate to good | Complete (>20:1) | Excellent | acs.org |

Note: The "Interactive Data Tables" style is simulated here with a static Markdown table. In an interactive format, users might be able to sort, filter, or expand rows for more details.

These examples highlight the significant progress in developing stereoselective methods for accessing this compound scaffolds, demonstrating high control over both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry through careful catalyst design and reaction optimization.

Advanced Structural Elucidation and Conformational Analysis in Norcarane Chemistry

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for organic structure determination, providing detailed information about the connectivity, functional groups, and stereochemistry of molecules. measurlabs.com For norcarane and its derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable. measurlabs.comemerypharma.com

Carbon-13 NMR: Analysis of Steric and Electronic Effects on Chemical Shifts in this compound Derivatives

Carbon-13 (¹³C) NMR spectroscopy is particularly sensitive to the electronic and steric environment of carbon atoms within a molecule. libretexts.orgbhu.ac.in The chemical shifts observed in ¹³C NMR spectra are influenced by factors such as electronegativity of substituents, hybridization of carbon atoms, and steric interactions. libretexts.orgacs.orgcapes.gov.br In this compound derivatives, the rigid bicyclic framework and the presence of the strained cyclopropane (B1198618) ring lead to characteristic chemical shifts that can provide insights into these effects. acs.org

Studies on this compound derivatives have utilized ¹³C NMR to analyze how substituents on either the cyclohexane (B81311) or cyclopropane rings perturb the electron density and influence the shielding or deshielding of nearby carbon nuclei. acs.orgcapes.gov.br Steric interactions, such as γ-gauche effects, where a carbon is three bonds away from a substituent and in a gauche relationship, can cause significant upfield shifts in ¹³C NMR spectra. capes.gov.br Conversely, electronegative substituents typically induce downfield shifts on adjacent carbons. libretexts.org Analyzing these shifts in a series of substituted norcaranes allows for the mapping of these effects across the bicyclic system and aids in confirming proposed structures. acs.org

Two-Dimensional (2D) NMR Techniques for Structural Assignment

While 1D NMR spectra (¹H and ¹³C) provide valuable information, they can be complex and overlapping, especially for substituted norcaranes. grinnell.educreative-biostructure.com Two-dimensional (2D) NMR techniques spread the spectral information across two frequency axes, revealing correlations between nuclei and simplifying spectral assignment. grinnell.educreative-biostructure.comwikipedia.org

Common 2D NMR experiments applied in this compound chemistry include:

Correlation Spectroscopy (COSY): Identifies protons that are scalar (J-coupled) to each other through bonds, revealing proton-proton connectivity within the molecule. emerypharma.comgrinnell.educreative-biostructure.comwikipedia.org

Heteronuclear Single Quantum Correlation (HSQC): Correlates protons with the carbon atoms to which they are directly bonded (one-bond ¹H-¹³C correlations). emerypharma.comgrinnell.educreative-biostructure.comwikipedia.org This is crucial for assigning carbon signals based on known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly useful for establishing connectivity across quaternary carbons or through heteroatoms. emerypharma.comgrinnell.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space correlations between nuclei that are spatially close to each other, regardless of the number of bonds separating them. grinnell.educreative-biostructure.comwikipedia.org NOESY is invaluable for determining the relative stereochemistry and preferred conformation of this compound derivatives.

By combining the information from these 2D NMR experiments, chemists can build a comprehensive picture of the molecular connectivity and spatial arrangement of atoms in this compound compounds, even for complex or isomeric mixtures. emerypharma.comgrinnell.eduomicsdi.org

Elucidation of Complex this compound Derivative Stereochemistry

The bicyclo[4.1.0]heptane system of this compound can exist as different stereoisomers, particularly when substituents are present on the rings. NMR spectroscopy, especially through the analysis of coupling constants and NOE correlations, is a powerful tool for determining the relative and, in some cases, absolute stereochemistry of these derivatives. oup.comcore.ac.uk

Analysis of vicinal proton coupling constants (³JHH) in ¹H NMR spectra can provide information about the dihedral angles between coupled protons, which is indicative of the conformation and relative orientation of substituents. oup.com For instance, large coupling constants typically suggest a trans or anti-periplanar arrangement, while smaller couplings can indicate gauche or cis relationships. oup.com

NOESY experiments are particularly useful for establishing the relative stereochemistry of substituents on the this compound core. grinnell.educreative-biostructure.comwikipedia.org Observed NOE correlations between protons on different parts of the molecule indicate their proximity in space. By analyzing the pattern of these correlations, the relative orientation (endo or exo, cis or trans) of substituents on the cyclohexane and cyclopropane rings can be determined. grinnell.eduresearchgate.net For example, a study on the ozonation of this compound utilized ¹H and ¹³C NMR to characterize the endo and exo this compound hydrotrioxides, distinguishing between the isomers based on their spectroscopic data. researchgate.net

Mass Spectrometry for Structural Characterization of this compound Derivatives

Mass Spectrometry (MS) provides information about the molecular weight of a compound and, through fragmentation analysis, insights into its structural connectivity. libretexts.orgwikipedia.org Electron ionization (EI) MS is a common technique used for volatile organic compounds like this compound. libretexts.orgwikipedia.org

Analysis of Fragmentation Patterns for Structural Connectivity

Upon electron ionization, the molecular ion (M⁺•) is formed, which can then undergo fragmentation into smaller ions. libretexts.orgwikipedia.org The pattern of these fragment ions is characteristic of the molecule's structure. libretexts.orgwikipedia.orglibretexts.org Analyzing the mass-to-charge ratio (m/z) of these fragments and their relative abundances can help in piecing together the structure of the molecule. libretexts.orgyoutube.com

For this compound derivatives, fragmentation can occur through cleavage of bonds in the cyclohexane ring, the cyclopropane ring, or at the fusion points between the two rings. The presence of substituents can influence the favored fragmentation pathways, often leading to the formation of relatively stable carbocations or radical ions. libretexts.orgyoutube.com For instance, cleavage adjacent to a substituent or at a highly substituted carbon is often favored. libretexts.org By comparing the observed fragmentation pattern with known fragmentation rules for similar ring systems or with computational predictions, structural assignments can be supported or refined. libretexts.orglibretexts.orgmiamioh.edu Gas chromatography-mass spectrometry (GC-MS) is frequently used for the analysis of this compound derivatives, allowing for the separation of mixtures and subsequent mass spectral analysis of individual components.

Vibrational Spectroscopy (IR and Raman) in Structural Investigations

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in the molecule's dipole moment. biochemtuition.comwebassign.net Characteristic absorption bands are observed for different functional groups (e.g., C-H stretches, C=C stretches, C-C stretches). biochemtuition.comwebassign.net

Raman spectroscopy, on the other hand, measures the inelastic scattering of light by molecular vibrations that cause a change in the molecule's polarizability. jascoinc.combeilstein-journals.org Raman is particularly sensitive to vibrations of nonpolar bonds and symmetric stretches, such as C-C and C=C bonds within ring systems. jascoinc.combeilstein-journals.org

X-ray Crystallography for Absolute Configuration and Conformational Studies

X-ray crystallography is a powerful technique employed to determine the precise three-dimensional atomic and molecular structure of crystalline compounds anton-paar.com. This method is crucial for understanding molecular geometry, including bond lengths, bond angles, and torsional angles, which define a molecule's conformation anton-paar.comunibe.ch. Furthermore, for chiral molecules, X-ray diffraction, particularly utilizing anomalous scattering, is a definitive method for assigning absolute configuration researchgate.netmit.edu.

While specific detailed crystallographic data for the parent this compound (bicyclo[4.1.0]heptane) were not available in the consulted literature, X-ray crystallography has been extensively applied to study the structures and conformations of various this compound derivatives balikesir.edu.trresearchgate.netnih.gov. These studies provide valuable insights into how the bicyclo[4.1.0]heptane framework behaves structurally and conformationally under different substitution patterns.

Research on halogenated this compound derivatives, for instance, has utilized X-ray crystallography to understand the precise structural parameters and conformational preferences influenced by steric factors and stereoelectronic effects . The analysis of crystal structures of these derivatives can reveal specific packing patterns that reflect the three-dimensional shape dictated by the bicyclic framework and the orientation of substituents .

Studies involving cyclopropano-annelated systems containing fused this compound moieties have also employed X-ray analysis to establish exact configurations and analyze structural features like pyramidalized double bonds and the steric influence of the cyclopropyl (B3062369) group on the degree of pyramidalization balikesir.edu.tr. Similarly, the structures of functionalized bicyclo[4.1.0]heptane derivatives synthesized through cyclopropanation have been confirmed by X-ray crystallography researchgate.net. The technique has also been applied in the synthesis of novel nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold to confirm their molecular structures nih.gov.

The determination of absolute configuration using X-ray diffraction relies on anomalous scattering, which is the difference in the scattering of X-rays by a crystal for reflections hkl and -h-k-l in non-centrosymmetric space groups mit.edu. The strength of this anomalous signal is dependent on the wavelength of the X-rays and the atomic weight of the atoms in the crystal mit.edu. While traditionally requiring heavier atoms like sulfur or chlorine, modern methods and improved instrumentation allow for confident absolute configuration determination even with lighter atoms like oxygen mit.edu. The Flack parameter is a key indicator used in crystallographic refinement to assess the correctness of the assigned absolute configuration researchgate.net.

The application of X-ray crystallography to this compound derivatives underscores its importance in confirming proposed structures, elucidating complex molecular geometries, and understanding the conformational landscape of this bicyclic system under various chemical modifications.

Based on the applications of X-ray crystallography in structural chemistry, the following types of data are typically obtained and are relevant to the study of this compound and its derivatives:

| Data Type | Description | Relevance to this compound Chemistry |

| Unit Cell Dimensions | Parameters (a, b, c, α, β, γ) defining the crystal lattice's repeating unit. | Provides fundamental information about how molecules pack in the solid state. |

| Space Group | Describes the symmetry elements present in the crystal structure. | Essential for understanding the arrangement and symmetry of molecules within the crystal lattice. |

| Atomic Coordinates | Precise 3D positions of each atom in the unit cell. | Allows for the calculation of all bond lengths, angles, and torsion angles. |

| Bond Lengths | Distances between bonded atoms. | Reveals the geometry of the bicyclo[4.1.0]heptane ring system and substituents. |

| Bond Angles | Angles between bonds sharing a common atom. | Provides insight into the strain within the cyclopropane and cyclohexane rings. |

| Torsion Angles | Dihedral angles around bonds. | Defines the specific conformation of the molecule in the solid state. |

| Absolute Configuration | The R or S assignment at chiral centers. | Crucial for characterizing enantiomerically pure this compound derivatives. |

| Intermolecular Contacts | Interactions between molecules in the crystal lattice (e.g., hydrogen bonding, van der Waals forces). | Helps understand crystal packing and potential influences on molecular conformation. |

Theoretical and Computational Chemistry of Norcarane

Electronic Structure Analysis

Understanding the electronic structure of norcarane and its intermediates is fundamental to elucidating its chemical behavior. Computational methods provide powerful tools for this analysis, revealing details about electron distribution, orbital interactions, and molecular stability.

Density Functional Theory (DFT) Calculations on this compound and its Complexes

Density Functional Theory (DFT) has been widely applied to study this compound, particularly in the context of its reactions with various catalytic species. DFT calculations have been instrumental in investigating the hydroxylation of this compound by oxo-manganese(V) porphyrin complexes. These studies have explored the reaction mechanism and the electronic structure of the involved species thegoodscentscompany.comnih.gov. Furthermore, DFT has been utilized to understand the interaction of this compound with iron(IV)-oxo sites within metal-organic frameworks (MOFs), providing insights into the electronic features and reaction pathways in confined environments thegoodscentscompany.com. The use of DFT allows for the analysis of how the electronic structure of both this compound and the catalytic complex changes during the reaction process.

Studies employing DFT have shown that the energy barriers for this compound hydroxylation can be influenced by the nature of the metal complex, with cationic oxoMn(V) porphyrin complexes exhibiting lower energy barriers compared to neutral ones, indicating enhanced reactivity thegoodscentscompany.comnih.gov. DFT calculations also provide detailed electronic structure analysis of transition states, revealing insights into the orbitals involved in the reaction thegoodscentscompany.com.

Molecular Orbital Interactions in Reaction Mechanisms

Molecular orbital theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals and how the interactions between these orbitals drive chemical reactions. In the context of this compound transformations, particularly C-H activation, the interaction between the σCH orbitals of this compound and the orbitals of the reactive species is critical thegoodscentscompany.comnih.gov.

During the C-H activation step in reactions with oxo-manganese(V) porphyrin complexes, electron transfer occurs through an initial interaction between the σCH orbitals of this compound and the rich-oxygen π(Mn=O) orbitals of the complex. This interaction forms donor orbitals, followed by electron transfer to the acceptor π*(Mn=O) orbitals thegoodscentscompany.comnih.gov. This process involves a single electron shift from this compound's C-H bond to the Mn atom thegoodscentscompany.comnih.gov. The positive charge of cationic complexes can stabilize the acceptor orbital more effectively than the donor orbital, leading to a reduced energy gap between these orbitals and a lower reaction barrier thegoodscentscompany.comnih.gov.

Generally, the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another is a key factor in determining reaction feasibility; a smaller HOMO-LUMO gap typically facilitates the reaction. Analyzing these frontier molecular orbital interactions is crucial for predicting reaction outcomes and understanding regiochemistry and stereochemistry.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is essential for mapping the step-by-step processes of chemical reactions involving this compound and understanding the associated energy changes. This involves characterizing transition states and calculating energy barriers.

Transition State Characterization and Energy Barrier Calculations

Computational chemistry allows for the characterization of transition states, which are high-energy configurations representing the point of maximum energy along a reaction pathway. Transition states are characterized by having one and only one imaginary frequency in a vibrational analysis.

Energy barrier calculations, often performed using DFT, provide crucial quantitative information about the energy required to reach the transition state from the reactants. These calculations are vital for predicting reaction rates and understanding the kinetic feasibility of different reaction pathways. Studies on this compound hydroxylation by oxoMn(V) porphyrin complexes have involved calculating energy barriers to compare the reactivity of different catalysts thegoodscentscompany.comnih.gov. Computational modeling can predict activation energies and reaction mechanisms, aiding in refining synthetic strategies. While comparing calculated energy barriers directly to experimental values can be challenging due to various factors like solvation effects, computational methods provide valuable relative energies and mechanistic insights.

Computational studies have investigated the energy barriers for competitive reactions of this compound, such as hydroxylation, desaturation, and radical rearrangement, catalyzed by metal complexes thegoodscentscompany.com. These calculations help determine the rate-determining steps and understand the selectivity of these transformations thegoodscentscompany.com.

Simulations of Electron Transfer Processes in this compound Transformations

Electron transfer is a fundamental process in many chemical reactions involving this compound, particularly in oxidation reactions catalyzed by metal centers. Computational simulations can model these electron transfer processes, providing insights into the dynamics and pathways of electron movement.

As discussed in the electronic structure analysis, electron transfer occurs during the C-H activation of this compound in reactions with metal-oxo species, involving the interaction and transfer of electrons between this compound's C-H orbitals and the metal-oxo orbitals thegoodscentscompany.comnih.gov. Simulations can help visualize and quantify this electron redistribution during the reaction coordinate.

While the provided results discuss simulations of electron transfer in broader molecular systems, their specific application to detailed simulations of electron transfer dynamics within this compound transformations is primarily described through the analysis of orbital interactions and electron shifts during the C-H activation step as revealed by DFT calculations thegoodscentscompany.comnih.gov. These computational analyses highlight the single electron shift from this compound to the metal atom during C-H activation thegoodscentscompany.comnih.gov.

Data Tables

Based on the provided search results, a detailed data table with quantitative computational results specifically for this compound is not extensively available across multiple sections. However, some qualitative and comparative data regarding energy barriers were mentioned.

Table 1: Relative Energy Barriers for this compound Hydroxylation

| Catalyst Type | Relative Energy Barrier | Reference |

| Neutral OxoMn(V) Porphyrin | Higher | thegoodscentscompany.comnih.gov |

| Cationic OxoMn(V) Porphyrin | Lower | thegoodscentscompany.comnih.gov |

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules according to classical mechanics, MD can provide insights into conformational landscapes, transitions between conformers, and the influence of temperature and environment on molecular structure. For molecules like this compound, which possess structural rigidity due to the fused ring system but also some flexibility within the cyclohexane (B81311) ring, MD simulations can help to explore and characterize accessible conformations and their relative stabilities.

Conformational analysis aims to explore the energetically favorable spatial arrangements (shapes) of a molecule, known as conformers. iupac.org Methods such as molecular mechanics, quantum chemical calculations, and molecular dynamics are employed for this purpose. iupac.org Molecular mechanics uses force fields to calculate the steric energy of a molecule and minimize it to find stable conformations, which are local minima on the potential energy surface. uci.edu While molecular mechanics can identify local minima, MD simulations allow for the exploration of the conformational space over time, potentially revealing transitions between different conformers and providing a more complete picture of the accessible conformations at a given temperature. iupac.orgnih.govmun.ca